molecular formula C13H14BrNO4 B8638456 Dimethyl (R)-5-bromo-3,4-dihydroisoquinoline-2,3(1H)-dicarboxylate

Dimethyl (R)-5-bromo-3,4-dihydroisoquinoline-2,3(1H)-dicarboxylate

Cat. No.: B8638456
M. Wt: 328.16 g/mol
InChI Key: IAVCINLGBBDZKM-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl (R)-5-bromo-3,4-dihydroisoquinoline-2,3(1H)-dicarboxylate is a complex organic compound that belongs to the class of isoquinoline derivatives Isoquinoline compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl (R)-5-bromo-3,4-dihydroisoquinoline-2,3(1H)-dicarboxylate typically involves multi-step organic reactions. One common method starts with the bromination of a suitable isoquinoline precursor, followed by esterification to introduce the dimethyl ester groups. The reaction conditions often require the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the esterification is usually carried out using methanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise control over reaction conditions such as temperature, pressure, and reagent concentrations. This approach not only improves efficiency but also enhances safety by minimizing the handling of hazardous chemicals.

Chemical Reactions Analysis

Types of Reactions

Dimethyl (R)-5-bromo-3,4-dihydroisoquinoline-2,3(1H)-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The bromine atom can be oxidized to form bromine-containing by-products.

    Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products

    Oxidation: Bromine-containing by-products.

    Reduction: Alcohol derivatives of the ester groups.

    Substitution: Amino or thiol-substituted isoquinoline derivatives.

Scientific Research Applications

Dimethyl (R)-5-bromo-3,4-dihydroisoquinoline-2,3(1H)-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Dimethyl (R)-5-bromo-3,4-dihydroisoquinoline-2,3(1H)-dicarboxylate involves its interaction with specific molecular targets. The bromine atom and ester groups play crucial roles in its binding affinity and reactivity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl (3R)-5-chloro-3,4-dihydro-1H-isoquinoline-2,3-dicarboxylate
  • Dimethyl (3R)-5-fluoro-3,4-dihydro-1H-isoquinoline-2,3-dicarboxylate
  • Dimethyl (3R)-5-iodo-3,4-dihydro-1H-isoquinoline-2,3-dicarboxylate

Uniqueness

Dimethyl (R)-5-bromo-3,4-dihydroisoquinoline-2,3(1H)-dicarboxylate is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions with biological targets.

Properties

Molecular Formula

C13H14BrNO4

Molecular Weight

328.16 g/mol

IUPAC Name

dimethyl (3R)-5-bromo-3,4-dihydro-1H-isoquinoline-2,3-dicarboxylate

InChI

InChI=1S/C13H14BrNO4/c1-18-12(16)11-6-9-8(4-3-5-10(9)14)7-15(11)13(17)19-2/h3-5,11H,6-7H2,1-2H3/t11-/m1/s1

InChI Key

IAVCINLGBBDZKM-LLVKDONJSA-N

Isomeric SMILES

COC(=O)[C@H]1CC2=C(CN1C(=O)OC)C=CC=C2Br

Canonical SMILES

COC(=O)C1CC2=C(CN1C(=O)OC)C=CC=C2Br

Origin of Product

United States

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